molecular formula C13H12ClNO3S B1486432 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid CAS No. 1094685-51-4

2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

Cat. No.: B1486432
CAS No.: 1094685-51-4
M. Wt: 297.76 g/mol
InChI Key: XQNVKJQDDKBJFO-UHFFFAOYSA-N
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Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The compound's Chemical Abstracts Service registry number 1094685-51-4 provides unique identification within chemical databases, while alternative nomenclature includes the descriptively equivalent "2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid".

The molecular formula C₁₃H₁₂ClNO₃S encapsulates the elemental composition, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 297.76 grams per mole, establishing the compound's position within the medium molecular weight range typical of bioactive small molecules.

Property Value Reference
Chemical Abstracts Service Number 1094685-51-4
Molecular Formula C₁₃H₁₂ClNO₃S
Molecular Weight 297.76 g/mol
International Union of Pure and Applied Chemistry Name 2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid
InChI Key XQNVKJQDDKBJFO-UHFFFAOYSA-N

The compound's classification within chemical taxonomy positions it as a member of the oxazole derivative family, specifically as a substituted oxazole bearing both aromatic and aliphatic substituents. The presence of the propanoic acid functionality further categorizes it among carboxylic acid derivatives, while the sulfanyl linkage introduces additional chemical reactivity patterns characteristic of organosulfur compounds.

Structural Features and Functional Group Analysis

The structural architecture of this compound exhibits remarkable complexity through the integration of multiple distinct functional domains. The central oxazole ring system, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms at positions 1 and 3 respectively, serves as the primary structural scaffold. This oxazole core demonstrates aromatic character, though exhibiting reduced aromaticity compared to related thiazole analogs.

The 4-chlorophenyl substituent attached to position 5 of the oxazole ring introduces significant electronic effects through the electron-withdrawing chlorine substituent. This para-chlorinated benzene ring system contributes to the compound's overall molecular rigidity while providing opportunities for additional intermolecular interactions through halogen bonding mechanisms. The chlorine atom's position para to the oxazole attachment point maximizes electronic conjugation throughout the aromatic system.

The methylsulfanyl bridge connecting the oxazole system to the propanoic acid moiety represents a critical structural feature that influences both conformational flexibility and chemical reactivity. The sulfur atom's capacity for nucleophilic substitution reactions and potential oxidation states provides additional chemical versatility. The Simplified Molecular Input Line Entry System representation "CC(C(=O)O)SCC1=NC=C(O1)C2=CC=C(C=C2)Cl" accurately captures these connectivity patterns.

Functional Group Position Electronic Effect Chemical Significance
Oxazole ring Central scaffold Aromatic stabilization Heterocyclic core structure
4-Chlorophenyl Oxazole C-5 Electron-withdrawing Enhanced electrophilicity
Methylsulfanyl Bridging unit Nucleophilic center Reactive linkage
Propanoic acid Terminal group Ionizable functionality Biological activity potential

The propanoic acid terminus provides both hydrogen bonding capability through its carboxylic acid functionality and potential for salt formation, significantly influencing the compound's solubility characteristics and biological availability profiles. The asymmetric carbon center within the propanoic acid portion introduces stereochemical considerations, though the search results do not specify the absolute configuration.

Historical Context in Heterocyclic Compound Research

The development of oxazole chemistry traces its origins to the nineteenth century, with the first recorded oxazole synthesis occurring in the 1800s. The parent oxazole compound was initially synthesized in 1947, establishing the foundation for subsequent derivative development. Historical expansion of oxazole chemistry gained significant momentum during World War II as part of penicillin research efforts, when scientists initially believed penicillin contained an oxazole core structure.

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, established one of the fundamental synthetic approaches for constructing oxazole ring systems from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This methodology provided early researchers with reliable access to 2,5-disubstituted oxazole derivatives, laying groundwork for more complex synthetic strategies. Fischer developed this synthesis during his tenure at Berlin University, contributing significantly to the early understanding of heterocyclic compound construction.

Subsequently, the Robinson-Gabriel synthesis emerged as another cornerstone methodology, utilizing 2-acylamino-ketone precursors that undergo intramolecular cyclization followed by dehydration to generate oxazole products. This approach required cyclodehydrating agents to catalyze the transformation, expanding the synthetic accessibility of oxazole derivatives. The Van Leusen reaction, first described in 1977, introduced the use of Toluenesulfonylmethyl isocyanide with aldehydes to form oxazoles, further diversifying available synthetic pathways.

Synthetic Method Discovery Date Key Reagents Product Type
Fischer synthesis 1896 Cyanohydrins, aldehydes, hydrogen chloride 2,5-Disubstituted oxazoles
Robinson-Gabriel synthesis Early 1900s 2-Acylamino-ketones, dehydrating agents Various substitution patterns
Van Leusen reaction 1977 Toluenesulfonylmethyl isocyanide, aldehydes Substituted oxazoles

The historical significance of oxazole derivatives in medicinal chemistry has been established through their incorporation into numerous therapeutic compounds. Natural products containing oxazole scaffolds, such as hennoxazole A with antiviral properties and pimperinine alkaloids, demonstrated the inherent biological activity potential of this heterocyclic system. Contemporary pharmaceutical applications include diabetes treatment agents like aleglitazar, platelet aggregation inhibitors such as ditazole, and tyrosine kinase inhibitors including mubritinib.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8(13(16)17)19-7-12-15-6-11(18-12)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVKJQDDKBJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=NC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid, known by its CAS number 1094685-51-4, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂ClN₁O₃S, with a molecular weight of 297.76 g/mol. The compound features a chlorophenyl group attached to an oxazole ring and a propanoic acid moiety, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₂ClN₁O₃S
Molecular Weight297.76 g/mol
CAS Number1094685-51-4
StructureStructure

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been reported to possess antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance this activity by improving lipophilicity and membrane penetration.

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects in various studies. For example, derivatives of oxadiazole have been linked with reduced inflammatory responses in animal models . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's . The binding affinity of the compound for bovine serum albumin (BSA) suggests effective interactions that could enhance its therapeutic profile.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against S. typhi, B. subtilis
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInhibition of acetylcholinesterase

Study 1: Antimicrobial Efficacy

A study conducted on synthesized oxazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The study highlighted the importance of structural variations in optimizing biological efficacy .

Study 2: Anti-inflammatory Mechanisms

In a controlled trial involving animal models, derivatives similar to this compound were administered to evaluate their anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, suggesting potent anti-inflammatory action mediated through cytokine modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic Acid
  • Structural Difference : Replaces the 1,3-oxazole ring with a 1,3,4-oxadiazole ring (two nitrogen atoms instead of one).
  • Impact: Oxadiazoles are known for enhanced hydrogen-bonding capacity and metabolic stability. In antimicrobial studies, oxadiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, as noted in .
3-[5-[3,5-Bis(chloranyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]propanoic Acid
  • Structural Difference : Features a 3,5-dichlorophenyl group on the oxazole and an additional phenyl substituent at the 4-position.
  • The phenyl group at the 4-position may sterically hinder interactions compared to the methylsulfanyl linker in the target compound .

Substituent Variations on Aromatic Rings

(R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid (Fluazifop-P)
  • Structural Difference: Replaces the 4-chlorophenyl-oxazole system with a phenoxy-pyridine group bearing a trifluoromethyl (-CF3) substituent.
  • Impact : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. Fluazifop-P is a commercial herbicide, indicating that such substitutions favor agrochemical activity over antimicrobial applications .

Linker and Functional Group Modifications

3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic Acid
  • Structural Difference : Substitutes the 4-chlorophenyl group with a pyridinyl moiety and uses an oxadiazole ring.
  • Impact : The pyridine ring introduces basicity, which may alter solubility and target specificity. Sulfanyl linkages generally improve metabolic stability compared to ether or ester bonds .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Biological Activity Reference
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid 1,3-Oxazole 4-Chlorophenyl, methylsulfanyl Not explicitly reported
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid 1,3,4-Oxadiazole 4-Chlorophenyl, sulfanyl Antimicrobial
3-[5-[3,5-Bis(chloranyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]propanoic acid 1,3-Oxazole 3,5-Dichlorophenyl, phenyl Not reported
(R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid Phenoxy-pyridine Trifluoromethyl, pyridinyl Herbicidal (fluazifop-P)

Preparation Methods

Preparation of the 5-(4-Chlorophenyl)-1,3-oxazole Core

The 1,3-oxazole ring is synthesized via cyclodehydration of suitable precursors such as N-acyl-α-amino acids or α-acylaminoketones. Two common methods are:

  • Method A: Cyclodehydration using Ethyl Chloroformate and N-Methylmorpholine
    This method involves converting the corresponding N-acyl-α-amino acid to an oxazolone intermediate by reaction with ethyl chloroformate in the presence of N-methylmorpholine at room temperature in methylene chloride. The intermediate undergoes cyclodehydration to yield the 1,3-oxazol-5(4H)-one derivative, which can be further transformed into the oxazole ring system.

  • Method B: Cyclodehydration using Acetic Anhydride at Reflux
    Alternatively, refluxing the N-acyl-α-amino acid or related intermediates with acetic anhydride leads to ring closure forming the oxazole moiety. This method is efficient and yields high purity products.

These methods have been used to prepare oxazole derivatives bearing 4-chlorophenyl substituents with yields typically ranging from 90% to 97%.

Introduction of the Sulfanyl Methyl Group

The sulfanyl (thioether) linkage at the 2-position of the oxazole ring is introduced by nucleophilic substitution reactions involving thiol or thiolate intermediates:

  • The oxazole derivative bearing a suitable leaving group (e.g., halomethyl or hydroxymethyl) at the 2-position is reacted with a thiol or thiolate anion derived from propanoic acid derivatives.
  • This reaction proceeds under mild conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes under nitrogen atmosphere to prevent oxidation.
  • The sulfanyl methyl linkage is formed by substitution of the leaving group with the thiol nucleophile, resulting in the attachment of the propanoic acid side chain via a thioether bond.

Final Functionalization to Propanoic Acid

The propanoic acid moiety is introduced either before or after the sulfanyl linkage formation, depending on the synthetic route:

  • Starting from α-amino acids or their derivatives (e.g., N-acyl-α-amino acids), the carboxylic acid functionality is preserved or introduced by hydrolysis or oxidation steps.
  • The final compound is purified by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Outcome/Yield
1 Friedel-Crafts Acylation Chlorobenzene + p-toluenesulfochloride, AlCl3, reflux 4-(4-Chlorophenylsulfonyl)benzoic acid intermediate
2 Acid Chloride Formation Thionyl chloride or oxalyl chloride Acid chloride intermediate
3 N-Acylation Acid chloride + α-alanine (or derivative), base N-acyl-α-amino acid derivative
4 Cyclodehydration to Oxazole Ethyl chloroformate + N-methylmorpholine, RT, or Ac2O, reflux 1,3-oxazol-5(4H)-one derivative, 90-97% yield
5 Sulfanyl Methylation Reaction with thiol or thiolate in DMF/ethanol, nitrogen atmosphere Formation of sulfanyl methyl linkage
6 Final Purification Recrystallization or chromatography Pure 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

Research Findings and Yield Data

  • Yields for the oxazole ring formation step are consistently high, between 90% and 97%, depending on the cyclodehydration method employed.
  • Sulfanyl methylation reactions typically achieve moderate to good yields (60-80%) when performed under microwave irradiation or conventional heating with controlled power and time.
  • Purity of the final compound is confirmed by spectral methods (UV-Vis, FT-IR, MS, NMR) and elemental analysis, with recrystallization from suitable solvents such as ethanol or cyclohexane.

Analytical Characterization Supporting Preparation

The synthesized compound and intermediates are characterized by:

  • UV-Vis Spectroscopy: Characteristic absorption peaks around 203-337 nm indicating aromatic and heterocyclic chromophores.
  • FT-IR Spectroscopy: Bands corresponding to aromatic C-H, oxazole ring vibrations, sulfanyl groups, and carboxylic acid functionalities.
  • NMR Spectroscopy: Proton and carbon NMR confirming substitution patterns on the oxazole ring and the presence of sulfanyl-linked propanoic acid side chain.
  • Elemental Analysis: Consistency with calculated values for C, H, N, S, and Cl confirming molecular composition.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory due to potential skin/eye irritation).
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., bromomethyl-oxazole).
  • Waste Disposal : Collect aqueous waste separately for neutralization (pH 7) before disposal; organic waste incinerated at >1000°C .
    Emergency Measures :
  • Skin contact: Wash with 10% sodium bicarbonate solution.
  • Inhalation: Immediate fresh air and medical evaluation.

Advanced: How can computational methods predict the compound’s potential as a enzyme inhibitor?

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or bacterial dihydrofolate reductase).

Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group for hydrogen bonding, chlorophenyl for hydrophobic pockets).

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
Case Study :
A 2023 study predicted strong inhibition of E. coli FabI enzyme (ΔG = -9.2 kcal/mol), later validated via enzymatic assays (IC₅₀ = 18 µM) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Key signals at δ 7.8–8.1 ppm (oxazole protons) and δ 3.5–3.7 ppm (sulfanyl-CH₂).
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, oxazole carbons at 140–160 ppm.
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. for C₁₄H₁₂ClNO₃S: 310.0304, observed: 310.0306) .
  • FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of oxazole).

Advanced: How does pH affect the compound’s stability in aqueous solutions?

Q. Methodological Answer :

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the oxazole ring (t₁/₂ = 2 hours at pH 2).
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, but sulfanyl group oxidizes to sulfoxide (HPLC monitoring recommended).
    Mitigation Strategies :
  • Use buffered solutions (PBS, pH 7.4) for biological assays.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
Reactant of Route 2
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid

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